3-Piperidino-6-methyl-7-anilinofluoran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidino-6-methyl-7-anilinofluoran is a chemical compound known for its unique properties and applications. It is a derivative of fluoran, a class of compounds widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a piperidine ring, a methyl group, and an aniline group, which contribute to its distinct chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidino-6-methyl-7-anilinofluoran typically involves the condensation of specific benzoic acid derivatives with methoxymethyldiphenylamine. One common method includes dissolving 36.5 grams of 2-[4-(N-ethyl-N-isopentyl)amino-2-hydroxy-benzoyl]benzoic acid sodium salt and 21.3 grams of 4-methoxy-2-methyldiphenylamine in 120 mL of concentrated sulfuric acid at 20°C. The mixture is stirred for 20 hours, then added to 1 liter of ice water, filtered, and washed thoroughly with water. The resulting product is further purified by recrystallization from toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling helps maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Piperidino-6-methyl-7-anilinofluoran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the fluoran core.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted fluoran compounds.
Wissenschaftliche Forschungsanwendungen
3-Piperidino-6-methyl-7-anilinofluoran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological targets.
Industry: It is widely used in the production of thermal and pressure-sensitive dyes, which are essential in printing and imaging technologies
Wirkmechanismus
The mechanism of action of 3-Piperidino-6-methyl-7-anilinofluoran involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, influencing their activity. This binding can lead to changes in cellular processes, making it a valuable tool in biochemical research. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Dibutylamino-6-methyl-7-anilinofluoran
- 3-Diethylamino-6-methyl-7-anilinofluoran
- 3-Pyrrolidino-6-methyl-7-anilinofluoran
Uniqueness
3-Piperidino-6-methyl-7-anilinofluoran is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and fluorescence characteristics, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
55773-64-3 |
---|---|
Molekularformel |
C32H28N2O3 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
2'-anilino-3'-methyl-6'-piperidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C32H28N2O3/c1-21-18-29-27(20-28(21)33-22-10-4-2-5-11-22)32(25-13-7-6-12-24(25)31(35)37-32)26-15-14-23(19-30(26)36-29)34-16-8-3-9-17-34/h2,4-7,10-15,18-20,33H,3,8-9,16-17H2,1H3 |
InChI-Schlüssel |
RYHQDYUGPBZCFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1NC3=CC=CC=C3)C4(C5=C(O2)C=C(C=C5)N6CCCCC6)C7=CC=CC=C7C(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.